(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL
Description
(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral amino alcohol derivative featuring a 3-bromo-4-chlorophenyl aromatic ring and a methylamino-substituted ethanol backbone. Its molecular formula is C₉H₁₀BrClNO, with a molar mass of 279.55 g/mol. The compound’s stereochemistry (R-configuration) and halogen substituents are critical to its physicochemical and biological properties. The bromine and chlorine atoms at positions 3 and 4 of the phenyl ring contribute to electronic effects, influencing solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(2R)-2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H11BrClNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |
InChI Key |
PSGHEQZMMIPKQV-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CO)C1=CC(=C(C=C1)Cl)Br |
Canonical SMILES |
CNC(CO)C1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 3-bromo-4-chlorophenyl precursor.
Chiral Synthesis: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired ®-enantiomer is obtained.
Amination: The methylamino group is introduced through a nucleophilic substitution reaction.
Hydroxylation: The ethan-1-OL moiety is introduced through a hydroxylation reaction, often using a strong oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the halogen substituents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehalogenated compounds.
Substitution Products: Compounds with various functional groups replacing the halogens.
Scientific Research Applications
(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol is a chemical compound with potential applications across various scientific and industrial fields. It has a molecular formula of and a molecular weight of approximately 264.55 g/mol. The compound features a phenolic structure with bromine and chlorine substituents that influence its chemical behavior and biological activity. The methylamino group also contributes to its complexity and potential reactivity.
Properties
The specific combination of bromine and chlorine on the phenyl ring influences the compound's reactivity and binding properties compared to other halogenated analogs. This distinct structure may enhance its effectiveness in pharmaceutical contexts.
Potential Applications
The unique properties of 2-(3-bromo-4-chlorophenyl)-2-(methylamino)ethan-1-ol make it valuable in various fields:
- Interaction studies: These studies focus on its binding affinity and efficacy against specific biological targets and are crucial for understanding how structural modifications impact the compound's pharmacological properties. Preliminary findings suggest that the halogen substituents play a significant role in enhancing interactions with target proteins, which may lead to increased potency in therapeutic applications.
- Pharmaceutical contexts: The compound's distinct structure may enhance its effectiveness in certain applications.
Mechanism of Action
The mechanism of action of ®-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can form halogen bonds with biological molecules, influencing their activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Halogen Substituent Effects
- Bromine vs.
Amino Group Modifications
- Methylamino vs. Primary Amino: The methylamino group in the target compound enhances steric bulk and reduces polarity compared to primary amino analogues (e.g., ). This modification may prolong half-life by slowing enzymatic degradation .
Stereochemical Considerations
The R-configuration is conserved in active derivatives (e.g., phenylephrine in ). Enantiomers with S-configuration often show reduced or altered activity, underscoring the importance of chiral synthesis .
Biological Activity
(R)-2-(3-Bromo-4-chlorophenyl)-2-(methylamino)ethan-1-OL is a chemical compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrClNO
- Molecular Weight : 264.54 g/mol
- Structural Features :
- Contains a bromine and chlorine atom on the phenyl ring.
- Incorporates a methylamino group, which enhances its reactivity.
The presence of halogen substituents is known to influence the compound's biological activity by altering its binding affinity and selectivity towards specific receptors.
Interaction Studies
Research indicates that this compound exhibits notable interactions with various biological targets, particularly in the context of dopamine receptors. Preliminary findings suggest that the compound may act as a selective agonist for dopamine D3 receptors, which are implicated in neuropsychiatric disorders.
Key Findings :
- Binding Affinity : The compound demonstrates enhanced binding affinity towards D3 receptors compared to other dopamine receptor subtypes, indicating potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .
- Mechanism of Action : Molecular modeling studies suggest that the unique structure allows for specific interactions with receptor sites, promoting β-arrestin translocation and G protein activation .
Pharmacological Applications
The compound's unique properties make it a candidate for various pharmacological applications:
- Neuroprotection : It has been shown to protect dopaminergic neurons from degeneration, which is critical in neurodegenerative diseases .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various strains, suggesting that this compound may possess similar effects .
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Reagents : Use of brominating and chlorinating agents to introduce halogen substituents.
- Final Steps : Reduction reactions to achieve the final amine structure.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, comparisons can be made with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | CHBrF | Contains fluorine; may alter reactivity and activity |
| (3-Chloro-4-bromophenyl)methylamine | CHBrCl | Different arrangement of halogens; affects pharmacodynamics |
| (3-Bromo-4-methylphenyl)methylamine | CHBr | Lacks chlorine; influences solubility and interaction profiles |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Dopamine Receptor Agonism : A study highlighted a compound similar to this compound that selectively activated D3 receptors without affecting D2 receptors, showcasing potential for targeted therapies .
- Antimicrobial Screening : Research on analogous compounds indicated moderate to strong antibacterial activity against specific pathogens such as Salmonella typhi and Bacillus subtilis, providing a basis for further exploration into the antimicrobial properties of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
